Naltrexone-d4
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naltrexone-d4 involves the incorporation of deuterium atoms into the 6β-hydroxynaltrexone molecule. This process typically starts with the precursor naltrexone, which undergoes a series of chemical reactions to introduce deuterium at specific positions. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. High-performance liquid chromatography (HPLC) is commonly used to purify the final product, ensuring high purity and consistency . The production process is optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Naltrexone-d4 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with deuterium atoms.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Deuterated reagents such as deuterium oxide (D2O) and deuterated chloroform (CDCl3) are employed.
Major Products Formed
The major products formed from these reactions include various deuterated analogs of naltrexone, each with specific applications in research and imaging .
Scientific Research Applications
Naltrexone-d4 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in NMR spectroscopy to study molecular structures and dynamics.
Biology: Helps in understanding the metabolism and pharmacokinetics of naltrexone and its analogs.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Naltrexone-d4, like its parent compound naltrexone, acts as an opioid receptor antagonist. It primarily binds to the mu-opioid receptors, blocking the effects of endogenous opioids and opioid drugs. This blockade reduces the euphoric and reinforcing effects of opioids and alcohol, aiding in the management of substance use disorders . The deuterium labeling does not significantly alter the mechanism of action but enhances its utility in research applications .
Comparison with Similar Compounds
Similar Compounds
Naloxone: Another opioid antagonist used to reverse opioid overdoses.
Nalorphine: An older opioid antagonist with mixed agonist-antagonist properties.
Oxymorphone: An opioid analgesic structurally similar to naltrexone but with agonist properties.
Uniqueness of Naltrexone-d4
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in NMR studies. This makes it particularly valuable in research settings where detailed molecular analysis is required .
Properties
IUPAC Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-[(2,2,3,3-tetradeuteriocyclopropyl)methyl]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,15,18,22,24H,1-2,5-10H2/t15-,18+,19+,20-/m1/s1/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCKKXVULJGBQN-FLTDTWANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501344850 | |
Record name | Naltrexone-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501344850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2070009-29-7 | |
Record name | Naltrexone-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501344850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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